4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(3-ethylimidazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13N3O/c1-2-12-6-10-5-8(12)7-3-9(13)11-4-7/h5-7H,2-4H2,1H3,(H,11,13) |
InChI Key |
BOBOGOQUPIGYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amido-nitrile precursor under mild conditions, often using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the pyrrolidinone moiety.
Substitution: Both the imidazole and pyrrolidinone rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.
Scientific Research Applications
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidin-2-one Core
The position and nature of substituents on the pyrrolidin-2-one ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogs
Key Structural Differences and Implications
Imidazole vs. Benzimidazole Substituents
- Analogs : Benzimidazole substituents (e.g., 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-...) increase aromatic surface area, enhancing interactions with hydrophobic protein pockets. However, this may reduce aqueous solubility .
Lactam vs. Piperidine/Amine Scaffolds
- Target Compound : The pyrrolidin-2-one lactam provides rigidity and a hydrogen-bond-accepting carbonyl group, favoring interactions with polar residues in biological targets.
- I-BET469 () : The piperidin-4-amine group introduces a basic amine, which can protonate at physiological pH, enhancing solubility and enabling salt-bridge interactions. The flexibility of the piperidine ring may improve binding to conformational variants of targets .
Fluorinated and Pyridine-Based Modifications
- The pyridine moiety introduces a basic nitrogen, altering electronic distribution compared to imidazole .
Biological Activity
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure comprises a pyrrolidinone core substituted with an ethyl group and an imidazole moiety, which may facilitate interactions with various biological targets such as enzymes and receptors. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one is C10H14N3O, with a molecular weight of approximately 222.29 g/mol. The presence of both the pyrrolidinone and imidazole rings contributes to its chemical reactivity and pharmacological properties.
Antimicrobial Properties
Research indicates that 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one exhibits significant antimicrobial activity. It has been shown to interact with bacterial cell membranes, leading to cell lysis and death. In vitro studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (mg/mL) | Observations |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |
| Escherichia coli | 0.025 | Significant reduction in viability |
| Pseudomonas aeruginosa | 0.050 | Moderate activity noted |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays have shown that it can reduce the viability of cancer cell lines, particularly lung adenocarcinoma (A549 cells). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Data
| Compound Concentration (µM) | A549 Cell Viability (%) | Notes |
|---|---|---|
| 100 | 66 | Significant cytotoxicity observed |
| Control (Cisplatin) | 50 | Standard comparison |
These results indicate that 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one may have potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets. The imidazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring contributes steric effects that influence binding affinity and specificity. This dual functionality enhances its potential as a drug candidate.
Synthesis
The synthesis of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of Pyrrolidine Ring : Cyclization reactions using bases like sodium hydride in aprotic solvents.
- Substitution Reaction : Introduction of the imidazole moiety through nucleophilic substitution.
- Final Modifications : Adjustments to optimize yield and purity.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various pyrrolidinone derivatives, researchers found that modifications to the imidazole substituent significantly influenced activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural diversity within this class of compounds could lead to enhanced efficacy against resistant strains .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer effects of related compounds on A549 cells demonstrated that specific substitutions on the pyrrolidinone scaffold could enhance cytotoxicity while minimizing effects on non-cancerous cells . This highlights the importance of structure-activity relationships in developing targeted therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Microwave-assisted synthesis is a robust approach for imidazolone derivatives, enabling rapid cyclization and reduced side reactions. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of precursors (e.g., ethylamine and pyrrolidinone intermediates). Post-synthesis purification via recrystallization (using DMF/EtOH mixtures) and validation by FTIR (for carbonyl groups at ~1700 cm⁻¹) and ¹H NMR (to confirm imidazole proton environments at δ 7.2–8.0 ppm) are critical .
Q. How can researchers validate the structural integrity of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. Validate hydrogen bonding networks using ORTEP-3 for graphical representation. Cross-check experimental data against density functional theory (DFT) calculations to address discrepancies in bond geometry .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Employ variable-temperature NMR to probe exchange processes. For crystallographic mismatches, use the PLATON tool suite to check for missed symmetry or twinning. Re-refine datasets with SHELXL, adjusting restraints for thermal parameters .
Q. How can the stereoelectronic effects of the ethyl-imidazole substituent influence the compound’s reactivity in catalytic systems?
- Methodological Answer : Conduct frontier molecular orbital (FMO) analysis via Gaussian or ORCA software to map HOMO/LUMO distributions. Compare nucleophilic/electrophilic sites with analogous compounds (e.g., 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one). Experimental validation via kinetic studies (e.g., reaction rates with electrophiles like methyl iodide) can clarify substituent effects .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, particularly in targeting enzyme isoforms?
- Methodological Answer : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) with recombinant proteins. Optimize buffer conditions (e.g., ammonium acetate at pH 6.5 for stability) and validate specificity via competitive binding studies with known inhibitors. For cellular uptake, employ LC-MS/MS quantification in HEK293 or HeLa cell lysates .
Q. How can molecular docking predict interactions between 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one and biological targets like kinases?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite with high-resolution protein structures (PDB entries). Parameterize the ligand’s partial charges via AM1-BCC and assign rotatable bonds for flexibility. Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
